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molecular formula C8H6F3NO2 B3197385 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde CAS No. 1005171-85-6

6-Methoxy-4-(trifluoromethyl)nicotinaldehyde

Cat. No. B3197385
M. Wt: 205.13 g/mol
InChI Key: ZFCSTKUBEISMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858621B2

Procedure details

To a cooled (−78° C.) solution of DMSO (0.15 mL, 2.13 mmol) in dichloromethane (2 mL) was added oxalyl chloride (0.14 mL, 1.60 mmol), and the mixture was stirred for 10 minutes. 6-Methoxy-4-trifluoromethyl-3-pyridinemethanol (220 mg, 1.06 mmol) in dichloromethane (4 mL) was added to the reaction mixture. After stirring at −40° C. for 50 minutes, the mixture was treated with triethylamine (0.44 mL, 3.16 mmol), stirred for 90 minutes while warming to room temperature, and quenched with water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give 6-methoxy-4-trifluoromethyl-3-pyridinecarboxaldehyde (162 mg, 74.4%) as a solid. The crude product was used directly in the following Swern oxidation.
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
220 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0.44 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH3:11][O:12][C:13]1[N:18]=[CH:17][C:16]([CH2:19][OH:20])=[C:15]([C:21]([F:24])([F:23])[F:22])[CH:14]=1.C(N(CC)CC)C>ClCCl>[CH3:11][O:12][C:13]1[N:18]=[CH:17][C:16]([CH:19]=[O:20])=[C:15]([C:21]([F:24])([F:22])[F:23])[CH:14]=1

Inputs

Step One
Name
Quantity
0.15 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.14 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
220 mg
Type
reactant
Smiles
COC1=CC(=C(C=N1)CO)C(F)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0.44 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at −40° C. for 50 minutes
Duration
50 min
STIRRING
Type
STIRRING
Details
stirred for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
quenched with water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC(=C(C=N1)C=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 162 mg
YIELD: PERCENTYIELD 74.4%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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